Cas no 1262012-16-7 (3-(2-bromo-5-chlorophenyl)prop-2-enoic acid)

3-(2-ブロモ-5-クロロフェニル)プロプ-2-エン酸は、有機合成化学において重要な中間体として利用される芳香族不飽和カルボン酸です。その特徴的な構造は、ブロモ基とクロロ基という二つのハロゲン置換基を有するフェニル環と、α,β-不飽和カルボン酸の官能基が結合したユニークな分子骨格を持ちます。この化合物は高い反応性を示し、特にヘック反応や鈴木カップリングなどのパラジウム触媒クロスカップリング反応における優れた基質としての応用が期待できます。また、医薬品中間体や機能性材料の合成前駆体としての潜在的可能性を有しています。

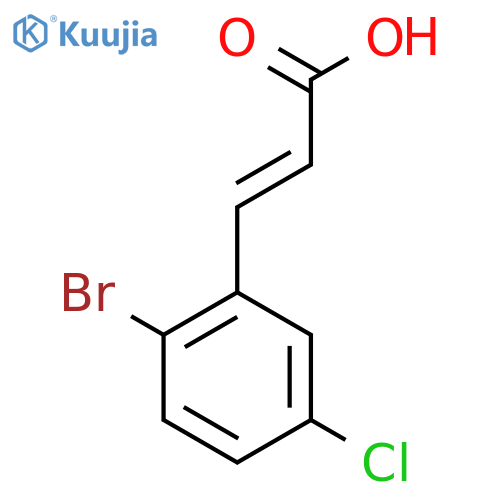

1262012-16-7 structure

商品名:3-(2-bromo-5-chlorophenyl)prop-2-enoic acid

3-(2-bromo-5-chlorophenyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-5-chlorocinnamic acid

- 3-(2-bromo-5-chlorophenyl)prop-2-enoic acid

-

- インチ: 1S/C9H6BrClO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+

- InChIKey: IYNJYSNCWOJZLX-DAFODLJHSA-N

- ほほえんだ: BrC1C=CC(=CC=1/C=C/C(=O)O)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 218

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 3.2

3-(2-bromo-5-chlorophenyl)prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1894835-250mg |

3-(2-bromo-5-chlorophenyl)prop-2-enoic acid |

1262012-16-7 | 250mg |

$381.0 | 2023-09-29 | ||

| Enamine | EN300-1456995-0.5g |

(2E)-3-(2-bromo-5-chlorophenyl)prop-2-enoic acid |

1262012-16-7 | 95% | 0.5g |

$218.0 | 2023-07-08 | |

| Enamine | EN300-1456995-5.0g |

(2E)-3-(2-bromo-5-chlorophenyl)prop-2-enoic acid |

1262012-16-7 | 95% | 5.0g |

$908.0 | 2023-07-08 | |

| Enamine | EN300-1894835-10.0g |

3-(2-bromo-5-chlorophenyl)prop-2-enoic acid |

1262012-16-7 | 95.0% | 10.0g |

$1778.0 | 2025-02-19 | |

| Enamine | EN300-1894835-5000mg |

3-(2-bromo-5-chlorophenyl)prop-2-enoic acid |

1262012-16-7 | 5000mg |

$1199.0 | 2023-09-29 | ||

| Enamine | EN300-1456995-1.0g |

(2E)-3-(2-bromo-5-chlorophenyl)prop-2-enoic acid |

1262012-16-7 | 95% | 1.0g |

$314.0 | 2023-07-08 | |

| Enamine | EN300-1894835-0.5g |

3-(2-bromo-5-chlorophenyl)prop-2-enoic acid |

1262012-16-7 | 95.0% | 0.5g |

$397.0 | 2025-02-19 | |

| Enamine | EN300-1894835-1000mg |

3-(2-bromo-5-chlorophenyl)prop-2-enoic acid |

1262012-16-7 | 1000mg |

$414.0 | 2023-09-29 | ||

| Enamine | EN300-1894835-10000mg |

3-(2-bromo-5-chlorophenyl)prop-2-enoic acid |

1262012-16-7 | 10000mg |

$1778.0 | 2023-09-29 | ||

| Enamine | EN300-1894835-2.5g |

3-(2-bromo-5-chlorophenyl)prop-2-enoic acid |

1262012-16-7 | 95.0% | 2.5g |

$810.0 | 2025-02-19 |

3-(2-bromo-5-chlorophenyl)prop-2-enoic acid 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

1262012-16-7 (3-(2-bromo-5-chlorophenyl)prop-2-enoic acid) 関連製品

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 13769-43-2(potassium metavanadate)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量